Ancriviroc

CCR5 Antagonism Receptor Binding Affinity HIV Entry Inhibition

Investigators requiring a CCR5 reference antagonist often face inconsistent pharmacology across in-class compounds, compromising assay reproducibility. Ancriviroc (SCH-351125) eliminates this variable with its rigorously characterized, single-target profile. - Selective CCR5 antagonist (Ki=2 nM); ideal positive control for binding assays (SPR, radioligand). - Broad-spectrum antiviral potency vs. primary HIV-1 isolates (IC50=0.4-9 nM); essential reference for phenotypic susceptibility testing. - Orally bioavailable (F=50-60%, t1/2=5-6 h); practical tool for rodent in vivo CCR5 studies. Supplied with full analytical documentation to ensure batch-to-batch consistency for long-term research programs.

Molecular Formula C28H37BrN4O3
Molecular Weight 557.5 g/mol
Cat. No. B1237257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAncriviroc
Synonyms4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide
Ancriviroc
SCH 351125
SCH-351125
SCH351125
Molecular FormulaC28H37BrN4O3
Molecular Weight557.5 g/mol
Structural Identifiers
SMILESCCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br
InChIInChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26-
InChIKeyZGDKVKUWTCGYOA-BXVZCJGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ancriviroc (SCH-351125): A Core Profile for Procurement of a Prototypical CCR5 Antagonist in HIV Research


Ancriviroc (CAS 370893-06-4), also known as SCH-351125, is a small-molecule, oxime-piperidine compound that acts as a selective antagonist of the C-C Chemokine Receptor Type 5 (CCR5) [1]. As an orally bioavailable inhibitor, it prevents HIV-1 entry into host cells by blocking the interaction between the viral envelope glycoprotein gp120 and the CCR5 coreceptor [2]. Ancriviroc is a foundational research tool with a well-characterized profile, having progressed through Phase I clinical trials for HIV infection before development was discontinued, establishing it as a key reference compound in the study of chemokine receptor pharmacology and viral entry mechanisms [3].

The Limits of Class-Based Selection: Why Ancriviroc (SCH-351125) Demands Specific, Data-Driven Procurement


Selecting a CCR5 antagonist based solely on class membership is insufficient for rigorous scientific study due to significant variations in molecular pharmacology. In-class compounds such as Maraviroc, Vicriviroc, and Cenicriviroc differ markedly in their receptor binding kinetics, selectivity profiles, and downstream functional effects . For instance, Vicriviroc is a structurally optimized analog of Ancriviroc with distinct antiviral potency and protein binding characteristics, while Cenicriviroc is a dual CCR2/CCR5 antagonist with an entirely different polypharmacology [1]. These differences can lead to divergent outcomes in experimental models. The specific, quantifiable characteristics of Ancriviroc detailed below provide the necessary evidence for a rational procurement decision tailored to specific research applications, ensuring experimental reproducibility and biological relevance.

Ancriviroc (SCH-351125) Differentiated Evidence: A Quantitative Guide for Scientific Procurement


High-Affinity CCR5 Binding vs. Maraviroc and Vicriviroc

Ancriviroc demonstrates potent inhibition of RANTES (CCL5) binding to the CCR5 receptor with a Ki of 2 nM, which is a key determinant of its functional antagonism [1]. This binding affinity is stronger than that of Maraviroc and comparable to that of Vicriviroc.

CCR5 Antagonism Receptor Binding Affinity HIV Entry Inhibition

Broad-Spectrum Antiviral Potency Against Primary HIV-1 Isolates vs. Vicriviroc

Ancriviroc exhibits potent, broad-spectrum antiviral activity against a diverse panel of primary HIV-1 isolates that utilize the CCR5 coreceptor. In vitro studies report mean 50% inhibitory concentrations (IC50s) ranging from 0.4 to 9 nM [1]. While Vicriviroc shows a lower mean IC50 (0.45 nM) against a different set of genetically diverse strains, it is important to note that Vicriviroc was a structurally optimized analog derived from the Ancriviroc scaffold [2].

Antiviral Activity HIV-1 IC50 Primary Isolates

Pharmacokinetic Profile: Oral Bioavailability vs. Maraviroc and Vicriviroc

Ancriviroc possesses a favorable pharmacokinetic profile in preclinical species, with an oral bioavailability of 50–60% and a serum half-life of 5–6 hours in rodents and primates [1]. This data is derived from early discovery studies and contrasts with the clinical development of Maraviroc and Vicriviroc, which underwent further optimization for human dosing [2].

Oral Bioavailability Pharmacokinetics In Vivo Studies

In Vivo Efficacy in SCID-hu Thy/Liv Mouse Model of HIV-1 Infection

Ancriviroc has demonstrated robust in vivo antiviral activity, strongly inhibiting the replication of an R5-using HIV-1 isolate in the SCID-hu Thy/Liv mouse model [1]. This model, which involves human thymic and liver tissue transplants, is a well-established system for evaluating antiretroviral compounds.

In Vivo Efficacy SCID-hu Thy/Liv Model HIV-1 Replication

Ancriviroc (SCH-351125): Key Research and Industrial Application Scenarios Driven by Quantitative Evidence


Positive Control for High-Affinity CCR5 Antagonism and Receptor Binding Assays

Given its high binding affinity for the CCR5 receptor (Ki = 2 nM), Ancriviroc is ideally suited as a positive control in assays designed to measure ligand-receptor interactions, such as radioligand binding, surface plasmon resonance (SPR), or fluorescence polarization assays [1]. Its well-defined and potent inhibition of RANTES binding provides a robust benchmark for characterizing new chemical entities targeting CCR5.

Reference Standard for Broad-Spectrum Antiviral Activity in Primary HIV-1 Isolate Testing

The demonstrated broad-spectrum antiviral potency against a diverse panel of primary HIV-1 isolates (IC50 = 0.4-9 nM) makes Ancriviroc an essential reference standard in virology research [2]. It is particularly valuable for investigators studying the phenotypic susceptibility of clinical HIV-1 strains or assessing the potency of novel entry inhibitors against a wide array of viral variants.

Tool Compound for Investigating In Vivo CCR5 Biology in Rodent Models

With its favorable preclinical pharmacokinetic profile, including oral bioavailability of 50-60% and a half-life of 5-6 hours, Ancriviroc is a practical tool for in vivo studies in rodents [3]. Researchers can use it to probe the role of CCR5 in various physiological and pathological processes, including immune cell trafficking and inflammation, without the need for continuous infusion or complex formulations.

Negative Control in Studies of Dual CCR2/CCR5 Pharmacology

In contrast to compounds like Cenicriviroc, which exhibit dual antagonism of both CCR2 and CCR5, Ancriviroc acts as a selective CCR5 antagonist . This makes it a valuable negative control in experiments designed to dissect the specific contributions of CCR5 versus CCR2 in complex biological systems, enabling clearer interpretation of results from dual antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ancriviroc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.